Cas no 2113049-57-1 (1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile structure
2113049-57-1 structure
商品名:1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
CAS番号:2113049-57-1
MF:C7H9F2N
メガワット:145.14986872673
CID:6323485
PubChem ID:165650997

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
    • EN300-2007319
    • 2113049-57-1
    • インチ: 1S/C7H9F2N/c1-6(8,9)7(5-10)3-2-4-7/h2-4H2,1H3
    • InChIKey: YMNAPEKHLDIUSR-UHFFFAOYSA-N
    • ほほえんだ: FC(C)(C1(C#N)CCC1)F

計算された属性

  • せいみつぶんしりょう: 145.07030562g/mol
  • どういたいしつりょう: 145.07030562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007319-5.0g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
5g
$3812.0 2023-06-02
Enamine
EN300-2007319-1.0g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
1g
$1315.0 2023-06-02
Enamine
EN300-2007319-0.05g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
0.05g
$768.0 2023-09-16
Enamine
EN300-2007319-0.5g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
0.5g
$877.0 2023-09-16
Enamine
EN300-2007319-10.0g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
10g
$5652.0 2023-06-02
Enamine
EN300-2007319-0.1g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
0.1g
$804.0 2023-09-16
Enamine
EN300-2007319-0.25g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
0.25g
$840.0 2023-09-16
Enamine
EN300-2007319-1g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
1g
$914.0 2023-09-16
Enamine
EN300-2007319-10g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
10g
$3929.0 2023-09-16
Enamine
EN300-2007319-2.5g
1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile
2113049-57-1
2.5g
$1791.0 2023-09-16

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile 関連文献

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrileに関する追加情報

Comprehensive Overview of 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile (CAS No. 2113049-57-1)

1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile (CAS No. 2113049-57-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This molecule features a unique cyclobutane ring structure substituted with a difluoroethyl group and a carbonitrile moiety, making it a versatile intermediate for synthetic applications. Its molecular formula, C7H8F2N, and precise structural attributes contribute to its reactivity and utility in diverse chemical transformations.

In recent years, the demand for fluorinated compounds like 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile has surged due to their enhanced stability, bioavailability, and metabolic resistance—properties highly sought after in drug discovery. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are revolutionizing targeted therapy. Additionally, its nitrile functionality offers opportunities for further derivatization, aligning with the growing trend of click chemistry and late-stage functionalization strategies.

The synthesis of 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions, including cyclobutanation, fluorination, and cyanation. Advanced techniques such as flow chemistry and catalyzed cross-coupling have been explored to optimize yield and purity, addressing the industry's focus on green chemistry and sustainable manufacturing. These methods reduce waste and energy consumption, catering to the global push for environmentally friendly processes.

From an analytical perspective, 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile is characterized using techniques like nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). These tools confirm its structural integrity and purity, critical for applications in high-throughput screening and preclinical studies. Its lipophilicity and polar surface area also make it a subject of interest in computational chemistry models predicting drug-likeness.

Beyond pharmaceuticals, this compound's rigid cyclobutane core and electron-withdrawing groups have implications in material science, particularly in designing high-performance polymers and liquid crystals. Its thermal stability and compatibility with photopolymerization techniques open doors for innovations in optoelectronics and coatings. Such interdisciplinary relevance underscores its value in both academic and industrial research.

As the scientific community continues to explore structure-activity relationships (SAR), 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile remains a focal point for medicinal chemistry optimization. Its role in fragment-based drug design and covalent inhibitor development aligns with current trends in personalized medicine. Furthermore, its patent landscape reflects growing intellectual property activity, signaling its commercial potential in next-generation therapeutics.

In conclusion, 1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile (CAS No. 2113049-57-1) exemplifies the convergence of synthetic innovation and applied science. Its multifaceted applications—from drug discovery to advanced materials—highlight its importance in addressing contemporary challenges in chemistry and biotechnology. As research progresses, this compound is poised to play a pivotal role in shaping future technological breakthroughs.

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